molecular formula C21H23BrN2O3 B3004277 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921864-56-4

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B3004277
CAS No.: 921864-56-4
M. Wt: 431.33
InChI Key: JWFJKTJUUQFCNM-UHFFFAOYSA-N
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Description

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H23BrN2O3 and its molecular weight is 431.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

A variety of benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to the compound , were synthesized and subjected to structural studies including spectroscopic, X-ray diffraction, and DFT studies. These compounds, including derivatives similar to 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, show potential for nonlinear optical (NLO) applications due to their favorable electronic properties (Almansour et al., 2016).

Pharmaceutical Synthesis

Although direct applications of the exact compound are not provided, closely related compounds have been synthesized and used in the development of pharmaceuticals. For instance, similar compounds have been synthesized as orally active CCR5 antagonists, showing the relevance of such structures in therapeutic development (Ikemoto et al., 2005).

Crystal Structure and Reactivity Analysis

Compounds with a structural framework similar to this compound have been synthesized and their crystal structure, Hirshfeld surface analysis, and reactivity profiles were analyzed using DFT calculations. These studies provide insights into the intermolecular interactions and the stability of such compounds, potentially guiding their applications in various fields (Saeed et al., 2020).

Process Development for Complex Molecules

The benzoxazepine core, a part of the chemical structure of the compound , is integral in several kinase inhibitors. Process development and scale-up for the synthesis of related compounds have been reported, indicating the pharmaceutical and biochemical relevance of such structures (Naganathan et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Benzamides have been studied for their potential medicinal properties, but without specific research on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, reactivity, potential biological activity, and safety profile .

Properties

IUPAC Name

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c1-4-11-24-17-12-16(23-19(25)14-5-7-15(22)8-6-14)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFJKTJUUQFCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.